Éter dietílico

Descripción general

Descripción

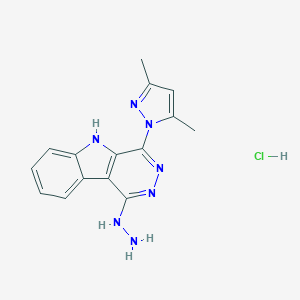

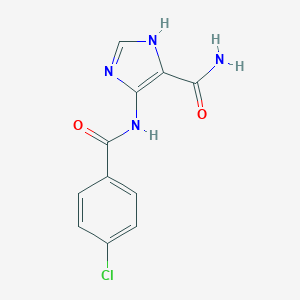

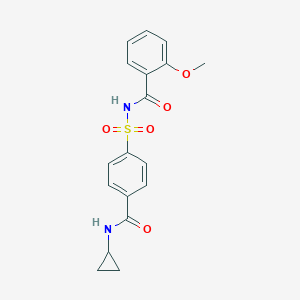

Diethatyl-ethyl is a chemical compound with the molecular formula C16H22ClNO3 . It appears as colorless crystals and is used as a selective herbicide .

Molecular Structure Analysis

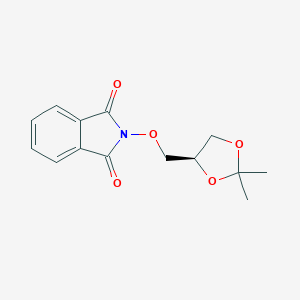

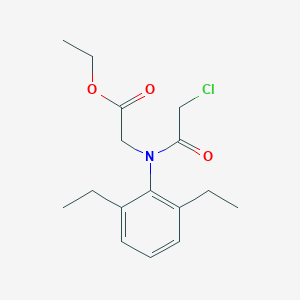

The molecular structure of Diethatyl-ethyl is represented by the IUPAC name ethyl 2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetate . The InChI representation is InChI=1S/C16H22ClNO3/c1-4-12-8-7-9-13(5-2)16(12)18(14(19)10-17)11-15(20)21-6-3/h7-9H,4-6,10-11H2,1-3H3 .

Physical And Chemical Properties Analysis

Diethatyl-ethyl has a molecular weight of 311.80 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 447.9±45.0 °C at 760 mmHg, and a flash point of 224.7±28.7 °C . It has 4 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .

Aplicaciones Científicas De Investigación

Disolvente orgánico

El éter dietílico es uno de los disolventes orgánicos más utilizados en la industria química y la investigación de laboratorio . Tiene una buena solubilidad en disolventes orgánicos como el etanol, la acetona y el metanol . También se mezcla bien con muchos compuestos orgánicos, lo que lo convierte en un disolvente valioso para diversos procesos químicos .

Propiedades anestésicas

El éter dietílico se sintetizó en 1540 y sus propiedades anestésicas se observaron en ese momento . Fue uno de los primeros anestésicos que se utilizaron para procedimientos quirúrgicos.

Investigación termodinámica

El éter dietílico se utiliza en estudios experimentales de propiedades termodinámicas . Las capacidades caloríficas isocóricas, las densidades de saturación, las presiones de vapor, los coeficientes de presión térmica y las primeras derivadas de la temperatura de la presión de vapor del éter dietílico se han medido con un piezocalorímetro adiabático de volumen casi constante de alta temperatura y alta presión .

Pruebas de alimentos y bebidas

El éter dietílico se utiliza como patrón de referencia para las pruebas analíticas dentro del sector de alimentos y bebidas .

Uso recreativo

A pesar de sus usos principales en la industria y la investigación, el éter dietílico también se ha utilizado de forma recreativa debido a sus propiedades psicoactivas . Sin embargo, este uso no se recomienda debido a los riesgos para la salud asociados y la posibilidad de adicción .

Análisis Bioquímico

Biochemical Properties

Diethatyl-ethyl plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the biosynthesis of essential amino acids in plants, thereby preventing the growth of weeds. The compound interacts with enzymes such as acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids. By inhibiting ALS, Diethatyl-ethyl disrupts the production of these amino acids, leading to the death of the target plants .

Cellular Effects

Diethatyl-ethyl affects various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and eventual death of the plant. The compound influences cell signaling pathways by interfering with the synthesis of essential amino acids, which are vital for protein synthesis and other metabolic processes. Additionally, Diethatyl-ethyl can alter gene expression by inhibiting the transcription of genes involved in amino acid biosynthesis .

Molecular Mechanism

The molecular mechanism of Diethatyl-ethyl involves its binding to the active site of acetolactate synthase (ALS), an enzyme responsible for the biosynthesis of branched-chain amino acids. By binding to ALS, Diethatyl-ethyl inhibits its activity, preventing the formation of essential amino acids such as valine, leucine, and isoleucine. This inhibition leads to a disruption in protein synthesis and other metabolic processes, ultimately causing the death of the target plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethatyl-ethyl have been observed to change over time. The compound is moderately persistent in soil, with its stability and degradation influenced by environmental conditions such as temperature, pH, and microbial activity. Long-term exposure to Diethatyl-ethyl can lead to the accumulation of the compound in soil, potentially affecting non-target organisms. In in vitro studies, Diethatyl-ethyl has been shown to maintain its herbicidal activity over extended periods, although its effectiveness may decrease due to degradation .

Metabolic Pathways

Diethatyl-ethyl is involved in several metabolic pathways, primarily related to its role as an herbicide. The compound is metabolized in plants through processes such as hydroxylation and conjugation, leading to the formation of various metabolites. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The primary metabolic pathway involves the conversion of Diethatyl-ethyl to its hydroxylated and conjugated forms, which are then excreted from the plant .

Transport and Distribution

Within cells and tissues, Diethatyl-ethyl is transported and distributed through various mechanisms. The compound can be absorbed by plant roots and translocated to different parts of the plant, including leaves and stems. Transporters and binding proteins play a crucial role in the movement of Diethatyl-ethyl within the plant, affecting its localization and accumulation. The distribution of Diethatyl-ethyl is influenced by factors such as plant species, growth stage, and environmental conditions .

Subcellular Localization

The subcellular localization of Diethatyl-ethyl is primarily within the chloroplasts, where it exerts its herbicidal activity. The compound targets the acetolactate synthase (ALS) enzyme, which is localized in the chloroplasts. By inhibiting ALS, Diethatyl-ethyl disrupts the biosynthesis of branched-chain amino acids, leading to the inhibition of protein synthesis and other metabolic processes. The localization of Diethatyl-ethyl within the chloroplasts is crucial for its effectiveness as an herbicide .

Propiedades

IUPAC Name |

ethyl 2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-4-12-8-7-9-13(5-2)16(12)18(14(19)10-17)11-15(20)21-6-3/h7-9H,4-6,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKSADNZWSKCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(CC(=O)OCC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032539 | |

| Record name | Diethatyl-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethatyl ethyl appears as colorless crystals. Used as a selective herbicide. | |

| Record name | DIETHATYL ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

38727-55-8 | |

| Record name | DIETHATYL ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethatyl-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38727-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethatyl-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038727558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethatyl-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHATYL-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U79T955O9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Diethatyl-ethyl interact with soil components?

A1: Diethatyl-ethyl exhibits strong sorption affinity towards clay minerals, particularly montmorillonite. Research suggests that this interaction occurs primarily through the carboxyl and amide carbonyl groups of the herbicide molecule. [, ] The strength of this sorption is influenced by the type of cation saturating the clay, with Na+ and K+ promoting stronger binding compared to Ca2+ and Mg2+. [, ] This sorption phenomenon plays a crucial role in the herbicide's fate and behavior in the soil environment.

Q2: What is the role of catalytic hydrolysis in the degradation of Diethatyl-ethyl?

A2: Catalytic hydrolysis is a significant degradation pathway for Diethatyl-ethyl in the environment. Studies indicate that adsorption onto clay surfaces can catalyze the hydrolysis of this herbicide. [, ] This process involves nucleophilic substitution at both the carboxyl and amide carbon atoms. Hydrolysis at the carboxyl carbon leads to the cleavage of the ester bond, forming diethatyl and its dechlorinated derivative. [, ] Alternatively, hydrolysis at the amide carbon results in the formation of an ethyl ester derivative and its corresponding acid. [, ]

Q3: Are there any analytical methods for detecting Diethatyl-ethyl residues?

A4: Yes, sensitive and selective analytical techniques have been developed for the detection and quantification of Diethatyl-ethyl residues in various matrices. One such method involves magnetic solid-phase extraction using molecularly imprinted polymers coupled with ultra-high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). [] This approach has demonstrated high recovery rates and low detection limits for Diethatyl-ethyl and other amide herbicides in fish samples. []

Q4: Does Diethatyl-ethyl exhibit cross-reactivity with other herbicides?

A5: Interestingly, antibodies developed against Diethatyl-ethyl demonstrated high specificity with minimal cross-reactivity to other structurally similar herbicides. [, ] ELISA (Enzyme-Linked Immunosorbent Assay) kits utilizing these antibodies have been developed for the rapid screening of Diethatyl-ethyl residues in plant products. [, ] These findings highlight the potential for developing highly specific detection methods for monitoring herbicide residues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)